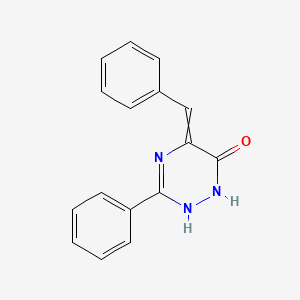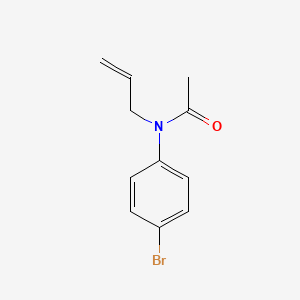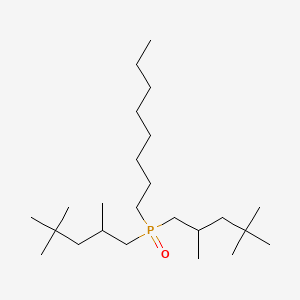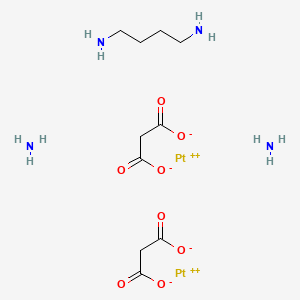![molecular formula C21H47N3O B14291116 N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine CAS No. 113784-34-2](/img/structure/B14291116.png)
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine is a linear polyamine compound. It is characterized by the presence of two primary amine groups and a long alkyl chain with an ether linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-diaminopropane and 3-(dodecyloxy)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The primary amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of cell signaling and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The primary amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The long alkyl chain and ether linkage contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chain and ether linkage.
N,N’-Bis(3-aminopropyl)-1,3-propanediamine: Another polyamine with similar functional groups but different structural features.
Uniqueness
N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine is unique due to its combination of primary amine groups and a long alkyl chain with an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
113784-34-2 |
|---|---|
Formule moléculaire |
C21H47N3O |
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
N'-[3-(3-dodecoxypropylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C21H47N3O/c1-2-3-4-5-6-7-8-9-10-11-20-25-21-14-19-24-18-13-17-23-16-12-15-22/h23-24H,2-22H2,1H3 |
Clé InChI |
OEVCFZVRVGFRJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCCNCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
